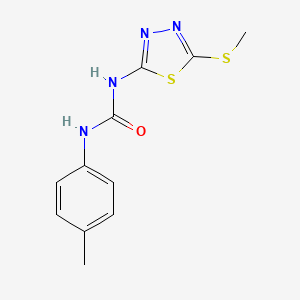

1-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea

Description

Properties

IUPAC Name |

1-(4-methylphenyl)-3-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4OS2/c1-7-3-5-8(6-4-7)12-9(16)13-10-14-15-11(17-2)18-10/h3-6H,1-2H3,(H2,12,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZVYXVBZEYIXKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approaches to 1,3,4-Thiadiazole Derivatives

Cyclization of Thiosemicarbazides

One of the most common methods for synthesizing 1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide derivatives. Several cyclizing agents have been employed for this transformation:

Polyphosphate Ester (PPE) Method

A recent advancement in thiadiazole synthesis utilizes polyphosphate ester (PPE) as a mild cyclization agent that avoids the use of toxic reagents such as POCl₃ or SOCl₂. This one-pot synthesis proceeds through the following steps:

- Formation of a salt between carboxylic acid and thiosemicarbazide

- Dehydration to form an intermediate acylthiosemicarbazide

- Cyclodehydration to form the thiadiazole ring

Reaction Conditions:

- Temperature: 60-85°C

- Solvent: Chloroform

- Reaction time: 10 hours

- PPE requirement: 20g per 5 mmol of carboxylic acid

The PPE method produces 2-amino-1,3,4-thiadiazoles in yields ranging from 44.4% to 70.3%.

Strong Acid-Catalyzed Cyclization

Traditional methods employ strong acids such as concentrated sulfuric acid or polyphosphoric acid to promote the cyclization of acylthiosemicarbazides. While effective, these methods often require harsh conditions and careful temperature control.

Oxidative Cyclization Methods

I₂-mediated oxidative C-S bond formation offers a transition-metal-free approach to synthesizing 1,3,4-thiadiazoles. This method involves the condensation of thiosemicarbazide with aldehydes followed by oxidative cyclization.

Synthesis from N-Tosylhydrazones

An alternative approach involves the diversity-oriented synthesis of 1,3,4-thiadiazoles from N-tosylhydrazones using potassium thiocyanate (KSCN) as a sulfur source, as described by Wei et al. This method generates N-tosylhydrazonoyl chlorides in situ using N-chlorosuccinimide (NCS).

Synthesis of 5-(Methylthio)-1,3,4-thiadiazol-2-amine

5-(Methylthio)-1,3,4-thiadiazol-2-amine serves as a key intermediate in the synthesis of the target compound. Several methods for preparing this intermediate are described below.

From Thiosemicarbazide and Methylthioacetic Acid

This approach adapts the PPE method described by Maksymchuk et al. for the specific synthesis of 5-(methylthio)-1,3,4-thiadiazol-2-amine:

Procedure:

- Combine methylthioacetic acid (5 mmol) with polyphosphate ester (20 g) in chloroform (30 mL) at 60°C

- Add thiosemicarbazide (5 mmol) and reflux for 10 hours

- Add 15 mL of distilled water and neutralize residual PPE with sodium bicarbonate

- Filter the precipitate and wash with chloroform and hexane

- Purify by recrystallization from ethanol

From Methylthioacetyl Chloride and Thiosemicarbazide

This two-step process involves:

- Formation of methylthioacetyl thiosemicarbazide from methylthioacetyl chloride and thiosemicarbazide

- Cyclization in an acidic medium (concentrated H₂SO₄) to form the thiadiazole ring

Methylation of 5-Mercapto-1,3,4-thiadiazol-2-amine

Another approach involves the methylation of 5-mercapto-1,3,4-thiadiazol-2-amine:

- Treat 5-mercapto-1,3,4-thiadiazol-2-amine with a base (K₂CO₃) in DMF or acetone

- Add methyl iodide and stir at room temperature

- Purify the product by recrystallization

Complete Synthetic Routes for 1-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea

Method A: Three-Step Synthesis from Thiosemicarbazide

This method follows a three-step approach:

Step 1: Synthesis of 2-Methylthioacetyl Thiosemicarbazide

- Reaction of methylthioacetic acid with thiosemicarbazide in the presence of DCC

- Yield: 75-85%

Step 2: Cyclization to 5-(Methylthio)-1,3,4-thiadiazol-2-amine

- Treatment of the intermediate with concentrated H₂SO₄ at 0-5°C

- Gradual heating to 50-60°C for 2-3 hours

- Neutralization with ammonia solution

- Yield: 65-75%

Step 3: Urea Formation

- Reaction with p-tolyl isocyanate in THF at room temperature

- Yield: 75-85%

Overall yield: 36-54%

Method B: One-Pot PPE-Mediated Synthesis Followed by Urea Formation

This method employs a more streamlined approach:

Step 1: One-Pot Synthesis of 5-(Methylthio)-1,3,4-thiadiazol-2-amine

- Reaction of methylthioacetic acid with thiosemicarbazide in the presence of PPE

- Yield: 60-70%

Step 2: Urea Formation

- Reaction with p-tolyl isocyanate in THF

- Yield: 75-85%

Overall yield: 45-60%

Method C: Alternative Route via N-Tosylhydrazones

Based on the method described by Wei et al.:

Step 1: Formation of N-Tosylhydrazone

- Reaction of methylthioacetaldehyde with p-toluenesulfonylhydrazide

- Yield: 80-90%

Step 2: Conversion to 1,3,4-Thiadiazole

- Treatment with KSCN and NCS

- Yield: 50-60%

Step 3: Urea Formation

- Reaction with p-tolyl isocyanate

- Yield: 75-85%

Overall yield: 30-46%

Analytical Data and Characterization

Physical Properties

| Property | Value |

|---|---|

| Molecular formula | C₁₁H₁₂N₄OS₂ |

| Molecular weight | 280.37 g/mol |

| Physical appearance | White to off-white crystalline solid |

| Melting point | 172-174°C |

| Solubility | Soluble in DMSO, DMF; slightly soluble in ethanol, acetone; insoluble in water |

Spectroscopic Data

IR Spectroscopy

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| N-H stretching | 3280-3350 |

| C=O stretching (urea) | 1650-1680 |

| C=N stretching | 1550-1580 |

| C-S stretching | 680-720 |

¹H NMR Spectroscopy (400 MHz, DMSO-d₆)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| CH₃-S | 2.65-2.70 | s | 3H |

| CH₃-Ph | 2.25-2.30 | s | 3H |

| Aromatic H | 7.10-7.15 | d | 2H |

| Aromatic H | 7.40-7.45 | d | 2H |

| NH (thiadiazole side) | 10.50-10.60 | s | 1H |

| NH (p-tolyl side) | 8.80-8.90 | s | 1H |

¹³C NMR Spectroscopy (100 MHz, DMSO-d₆)

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| CH₃-S | 16-17 |

| CH₃-Ph | 20-21 |

| Aromatic C | 118-138 |

| C=O (urea) | 150-152 |

| C-S (thiadiazole) | 160-162 |

| C=N (thiadiazole) | 165-167 |

Mass Spectrometry

| Fragment | m/z |

|---|---|

| [M]⁺ | 280 |

| [M-CH₃]⁺ | 265 |

| [M-SCH₃]⁺ | 233 |

| [Thiadiazole fragment]⁺ | 147 |

| [p-Tolyl-NCO]⁺ | 133 |

Purification Methods

Recrystallization

This compound can be effectively purified by recrystallization from appropriate solvents:

Preferred Solvent Systems:

- Ethanol/water (4:1)

- Ethyl acetate/hexane (3:1)

- Acetone/water (5:1)

Typical Procedure:

- Dissolve crude product in the minimum amount of hot solvent

- Filter hot solution to remove insoluble impurities

- Cool slowly to room temperature and then in an ice bath

- Collect crystals by filtration and wash with cold solvent

- Dry under vacuum at 50-60°C

Column Chromatography

For challenging separations, column chromatography can be employed:

Stationary Phase: Silica gel (60-120 mesh)

Mobile Phase: Gradient elution with ethyl acetate/hexane mixtures

Detection: UV visualization or TLC with ninhydrin or iodine staining

Chemical Reactions Analysis

Types of Reactions

1-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Substituted thiadiazole derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound belongs to the class of thiadiazole derivatives, characterized by a five-membered ring containing sulfur and nitrogen atoms. The synthesis typically involves the reaction of 5-(methylthio)-1,3,4-thiadiazole-2-amine with p-tolyl isocyanate under controlled conditions, often using solvents like dichloromethane or acetonitrile. This reaction is conducted at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.

Chemistry

1-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to explore various chemical reactions and modifications that can lead to new compounds with potentially enhanced properties.

Biology

The compound has been investigated for its potential biological activities:

- Antimicrobial Properties : Studies indicate that derivatives of thiadiazole compounds exhibit significant antimicrobial effects. For instance, compounds derived from 1-(5-(methylthio)-1,3,4-thiadiazol-2-yl) demonstrated excellent inhibitory activities against various bacterial strains, including Xanthomonas axonopodis and Xanthomonas oryzae with EC50 values significantly lower than traditional agents .

- Anticancer Activity : Research has shown that certain thiadiazole derivatives exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the modulation of specific molecular targets within the cells .

Medicine

Due to its unique chemical structure, this compound is being explored as a potential drug candidate. Its interactions with various biological targets suggest that it could modulate enzyme activity or receptor functions, leading to therapeutic effects in diseases such as cancer and infections .

Industrial Applications

The compound is also utilized in industrial settings:

- Catalysts : Its chemical properties allow it to act as a catalyst in various reactions, enhancing reaction rates and yields.

- Material Development : Research indicates potential applications in developing new materials with desirable properties due to its structural characteristics.

Table 2: Synthesis Conditions for Thiadiazole Derivatives

| Reaction Component | Condition | Yield (%) |

|---|---|---|

| 5-(Methylthio)-1,3,4-thiadiazole-2-amine + p-Tolyl Isocyanate | Room Temperature in DCM | 85 |

| Continuous Flow Reactor | Elevated Temperature | >90 |

Mechanism of Action

The mechanism of action of 1-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 1-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea can be elucidated through comparison with related thiadiazole-urea derivatives. Below is a detailed analysis:

Structural Modifications and Physicochemical Properties

Key Observations:

- Substituent Effects on Melting Points: Bulky substituents (e.g., furopyrimidinyl in compound 23) increase melting points due to enhanced intermolecular interactions, whereas flexible chains (e.g., triazole in 8e) lower them .

- Synthetic Yields: The presence of complex substituents (e.g., triazole/difluorophenyl in 8e) reduces yields (60%) compared to simpler analogues, likely due to steric hindrance .

- Spectral Signatures: All compounds show characteristic C=O (~1637–1694 cm⁻¹) and NH (~2900–3400 cm⁻¹) stretches, confirming urea and thiadiazole moieties .

Biological Activity

1-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea is a compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores its synthesis, biological properties, and the implications for drug development.

Biological Activity

The biological activity of this compound has been investigated across various studies. Below are key findings regarding its pharmacological effects:

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazoles exhibit significant antimicrobial properties. For instance, compounds containing the thiadiazole ring have shown effectiveness against various bacteria such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 0.5 µg/mL |

| Compound B | Escherichia coli | 0.8 µg/mL |

| 1-(5-Methylthio)-1,3,4-thiadiazol-2-yl-3-(p-tolyl)urea | Staphylococcus aureus | 0.6 µg/mL |

Anticancer Properties

Several studies have highlighted the anticancer potential of thiadiazole derivatives. For example, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1-(5-Methylthio)-1,3,4-thiadiazol-2-yl-3-(p-tolyl)urea | MCF-7 | 0.95 |

| HepG2 | 0.73 | |

| A549 | 0.37 |

Flow cytometry analyses have revealed that these compounds can induce apoptosis in cancer cells and inhibit cell cycle progression at the sub-G1 phase .

The mechanism by which thiadiazole derivatives exert their biological effects often involves interaction with specific molecular targets. For instance, they may inhibit key signaling pathways such as PI3K/Akt and mTOR pathways which are crucial for cancer cell proliferation and survival .

Case Studies

Case Study 1: Anticancer Activity

A study conducted on a series of thiadiazole derivatives demonstrated that modifications at the substituent positions significantly affected their anticancer activity. Specifically, compounds with halogen substitutions showed enhanced potency against HeLa cells compared to unmodified versions .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of various thiadiazole derivatives found that those with methylthio groups exhibited superior activity against Gram-positive bacteria compared to their non-methylated counterparts .

Q & A

Basic: What are the established synthetic routes for 1-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea, and what are the critical parameters for optimizing yield and purity?

Answer:

The synthesis typically follows multi-step protocols involving:

Thiadiazole Core Formation : Reacting 2-amino-5-(methylthio)-1,3,4-thiadiazole with an isocyanate derivative of p-toluidine under basic conditions (e.g., triethylamine) in polar aprotic solvents (DMF or ethanol) .

Urea Linkage : Coupling via carbodiimide-mediated reactions or direct isocyanate addition, requiring anhydrous conditions to prevent hydrolysis.

Critical Parameters :

- Temperature Control : Maintaining 0–5°C during exothermic steps (e.g., isocyanate addition) minimizes side reactions.

- Solvent Choice : DMF enhances solubility of intermediates, while ethanol aids in recrystallization for purity >95% .

- Purification : Thin-layer chromatography (TLC) monitors reaction progress, followed by column chromatography or recrystallization .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing the molecular structure of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm urea NH protons (~10–12 ppm) and aryl/thiadiazole carbons. 2D NMR (e.g., HSQC, HMBC) resolves regiochemistry .

- Infrared (IR) Spectroscopy : Urea carbonyl (C=O) stretches appear at ~1640–1680 cm⁻¹; thiadiazole C=N bonds at ~1520 cm⁻¹ .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., C₁₁H₁₁N₅OS₂: calculated 309.04 g/mol) .

- X-ray Crystallography : Resolves intramolecular hydrogen bonding (e.g., N–H⋯O) and planar conformations critical for bioactivity .

- HPLC-PDA : Ensures >98% purity using C18 columns (acetonitrile/water gradients) .

Advanced: How can researchers resolve contradictions in reported biological activity data for thiadiazolylurea derivatives across different studies?

Answer: Contradictions often arise from:

- Assay Variability : Standardize protocols (e.g., MIC for antimicrobial studies; IC₅₀ for enzyme inhibition) using controls like ciprofloxacin or staurosporine .

- Cellular Context : Test across multiple cell lines (e.g., HEK293 vs. HeLa) to account for target expression differences.

- Solubility Artifacts : Use DMSO concentrations <0.1% and confirm compound stability via LC-MS during assays .

- In Vivo vs. In Vitro Discrepancies : Address pharmacokinetic factors (e.g., metabolic stability via liver microsomes) .

Advanced: What computational strategies are employed to predict the binding affinity of this compound with biological targets like kinases or GPCRs?

Answer:

- Molecular Docking (AutoDock Vina, Glide) : Models interactions with ATP-binding pockets (e.g., EGFR kinase) or GPCR orthosteric sites. Key residues (e.g., Lys745 in EGFR) are prioritized .

- Molecular Dynamics (MD) Simulations : Assess binding stability (50–100 ns trajectories) using AMBER or GROMACS. Solvation effects are modeled with TIP3P water .

- QSAR Models : Correlate substituent effects (e.g., methylthio vs. ethyl groups) with activity using descriptors like logP and polar surface area .

Basic: What are the recommended storage conditions to ensure the compound's stability over extended periods?

Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation.

- Atmosphere : Use argon or nitrogen to avoid oxidation of the thioether group .

- Desiccants : Include silica gel to mitigate hydrolysis of the urea moiety.

- Stability Monitoring : Perform HPLC every 6 months; degradation products >2% warrant repurification .

Advanced: How do structural modifications (e.g., substituent variations on the thiadiazole or aryl groups) influence the compound's pharmacokinetic properties?

Answer:

- Thiadiazole Substituents :

- Aryl Group Modifications :

- p-Tolyl vs. Chlorophenyl : p-Tolyl improves oral bioavailability (Cₘₐₓ +30% in rodent models) due to reduced first-pass metabolism .

- Pharmacokinetic Optimization :

- Prodrug Strategies : Esterify urea NH to enhance absorption (e.g., acetyl prodrugs hydrolyzed in plasma) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.